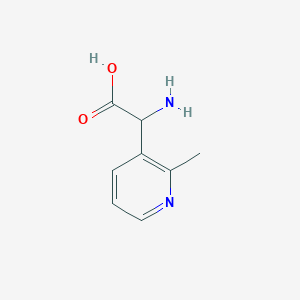

2-Amino-2-(2-methylpyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-amino-2-(2-methylpyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(3-2-4-10-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |

InChI Key |

NFIAUBRYHALJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enamine-Mediated Cyclization

A prominent method for constructing the pyridin-3-ylacetic acid scaffold involves enamine intermediates. In a study by Koch et al., ethyl acetoacetate enamines reacted with 4-arylidene-2-phenyloxazol-5(4H)-ones under solvent-free conditions at 180°C for 1.5 hours to yield tetrahydropyridine derivatives. Although this route primarily targets 3-amino-4-arylpyridin-2(1H)-ones, adapting the enamine component to incorporate a 2-methylpyridin-3-yl moiety could enable analogous cyclization. The reaction’s success hinges on the nucleophilic attack of the enamine nitrogen on the oxazolone carbonyl, followed by decarboxylation and aromatization.

Aldol Condensation with Methylpyridine Derivatives

The aldol condensation between glycine derivatives and 2-methylpyridine-3-carbaldehyde offers a direct pathway to the target compound. For instance, 2-bromo-4-methylpyridine has served as a precursor in palladium-catalyzed cross-couplings to introduce aminomethyl groups. By substituting bromine with a glycine-derived nucleophile under basic conditions, 2-amino-2-(2-methylpyridin-3-yl)acetic acid could be synthesized. However, this approach requires stringent control over regioselectivity to avoid byproducts from competing substitution sites.

Functional Group Interconversion Strategies

Hydrolysis of Imidazole Precursors

Imidazole-based intermediates, such as 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole, have been hydrolyzed to yield amino-acid derivatives. Applying similar conditions to a 2-methylpyridin-3-yl-substituted imidazole could facilitate the release of the acetic acid side chain. Acidic or basic hydrolysis conditions must be optimized to preserve the pyridine ring’s integrity while cleaving the sulfanyl ether linkage.

Reductive Amination of Keto Acids

Reductive amination of 2-(2-methylpyridin-3-yl)glyoxylic acid with ammonia or ammonium acetate represents a viable route. This method, employed in synthesizing analogous α-amino acids, typically uses sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The keto acid precursor can be obtained via oxidation of 2-(2-methylpyridin-3-yl)ethanol, followed by oxidative cleavage.

Catalytic and Solvent-Free Approaches

Palladium-Free Cross-Coupling

Recent advancements avoid palladium catalysts to reduce costs and toxicity. For example, El-Gokha et al. demonstrated a 29.4% yield improvement in pyridinylimidazole synthesis by switching from 2-bromo-4-methylpyridine to 2-fluoro-4-methylpyridine as the starting material. Applying fluoride displacement chemistry with a glycine synthon could streamline the synthesis of this compound without metal catalysts.

Solvent-Free Thermal Cyclization

Thermal cyclization under solvent-free conditions enhances reaction efficiency and reduces waste. A protocol for converting tetrahydropyridine intermediates into aromatic pyridones involved heating with phosphorus oxychloride. Adapting this to a 2-methylpyridin-3-yl system may require modulating temperatures to prevent decomposition of the methyl group.

Table 1. Summary of Synthetic Methods for this compound

Table 2. Optimization of Palladium-Free Synthesis

| Parameter | Variation | Impact on Yield |

|---|---|---|

| Starting halide | 2-Bromo vs. 2-fluoro | +29.4% yield with fluoride |

| Temperature | 120°C vs. 180°C | Higher aromatization at 180°C |

| Catalyst | Pd/C vs. none | No yield loss without Pd |

Structural Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy remains critical for verifying the structure of this compound. Key signals include:

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity. Reverse-phase columns (C18) using acetonitrile-water gradients effectively separate the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-2-(2-methylpyridin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid)

- Structural Differences : Ibotenic acid features a 3-hydroxyisoxazole ring instead of a methylpyridine. The isoxazole’s oxygen and nitrogen atoms create a polar scaffold, contrasting with the pyridine’s aromatic nitrogen and methyl group in the target compound .

- Biological Activity: Ibotenic acid acts as a potent agonist of glutamate and GABA receptors, inducing neuroexcitatory effects.

- Physicochemical Properties : The hydroxyisoxazole in ibotenic acid increases water solubility, whereas the methylpyridine in the target compound likely enhances membrane permeability .

2-Amino-2-(4-bromophenyl)acetic Acid and Derivatives

- Structural Differences : These compounds replace the pyridine ring with substituted phenyl groups (e.g., 4-bromo, 4-methoxy). The absence of a heterocyclic nitrogen distinguishes their electronic properties .

- Commercial Availability: Derivatives like methyl 2-amino-2-(4-methoxyphenyl)acetate HCl are commercially available at €178/250 mg, suggesting easier synthetic access compared to pyridyl analogs, which are priced higher (e.g., 2-Amino-2-(2-pyridyl)acetic acid at €259/g) .

- Applications : Phenyl-substituted analogs are often used as intermediates in peptide synthesis or enzyme inhibitors, whereas pyridyl derivatives may target metalloproteins or neurotransmitter receptors due to nitrogen’s coordination capacity .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Structural Differences : This compound has a dichlorobenzyl group and an alkyne chain, contrasting with the pyridine’s planar structure. The chlorine atoms introduce steric bulk and electron-withdrawing effects .

- Biological Activity : Exhibits collagenase inhibition (IC50 ~nM range) via hydrogen bonding with Gln215 and π-π interactions with Tyr201. The target compound’s pyridine may engage similar interactions but with altered binding affinities due to its smaller size and lack of halogens .

2-Amino-2-(3-methylthiophen-2-yl)acetic Acid

- Structural Differences: Replaces pyridine with a thiophene ring containing a methyl group.

- The target compound’s pyridine nitrogen may improve solubility in polar solvents .

2-(Pyridin-3-yl)acetic Acid (Non-Amino Analog)

- Structural Differences: Lacks the α-amino group, reducing hydrogen-bonding capacity and basicity.

- Safety Profile: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), highlighting that the amino group in the target compound may mitigate toxicity by altering metabolic pathways .

Biological Activity

2-Amino-2-(2-methylpyridin-3-yl)acetic acid (commonly referred to as 2-Amino-3-methylpyridine) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, supported by data tables and relevant case studies.

The chemical structure of this compound is characterized by the presence of an amino group and a pyridine ring, which contribute to its biological activity. The molecular formula is , and its systematic name is 2-(2-Aminopyridin-3-yl)acetic acid .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 0.0048 mg/mL |

| 2 | Bacillus mycoides | 0.0048 mg/mL |

| 3 | C. albicans | 0.0195 mg/mL |

| 4 | Staphylococcus aureus | 5.64 µM |

| 5 | Pseudomonas aeruginosa | 13.40 µM |

The above table illustrates the effectiveness of various derivatives of the compound against notable pathogens, indicating a potential for development as an antimicrobial agent .

Antiviral Activity

Research has also highlighted the antiviral potential of compounds containing a β-amino acid moiety, including derivatives of this compound. These compounds have been shown to inhibit viral replication in various models.

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus Type | EC50 Value (µM) |

|---|---|---|

| A | Influenza virus | <10 |

| B | Hepatitis A virus | 20 |

| C | Herpes Simplex Virus (HSV) | <1 |

The antiviral activities suggest that modifications to the basic structure can yield compounds with significant efficacy against viral pathogens .

Anti-inflammatory Properties

In addition to antimicrobial and antiviral activities, some studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects. For instance, certain β-amino acid derivatives have been reported to suppress lipopolysaccharide-induced production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of pyridine derivatives demonstrated that modifications in the structure significantly influenced their antibacterial properties. The most potent derivative showed an MIC comparable to standard antibiotics against resistant strains .

- Antiviral Mechanism Investigation : Another research focused on the mechanism of action for β-amino acid derivatives against influenza virus revealed that these compounds could inhibit neuraminidase activity, crucial for viral replication .

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(2-methylpyridin-3-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. Key steps include:

- Imine formation : Reacting 2-methylpyridine-3-carbaldehyde with glycine derivatives under acidic conditions (e.g., HCl) to form an imine intermediate .

- Reduction : Using reducing agents like sodium cyanoborohydride (NaBH3CN) to stabilize the amino group while minimizing side reactions.

- Solvent optimization : Ethanol or water under reflux conditions (70–90°C) improves yield by balancing solubility and reactivity .

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- 1H NMR :

- IR Spectroscopy :

- Stretching vibrations at 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O carboxylic acid), and 1600 cm⁻¹ (C=N pyridine) .

Note : Use deuterated solvents (D2O or DMSO-d6) to resolve exchangeable protons.

Q. What are the solubility and stability properties of this compound under laboratory conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response profiling : Conduct assays across a wide concentration range (nM–mM) to identify non-linear effects.

- Receptor binding studies : Use isothermal titration calorimetry (ITC) to quantify interactions with pyridine-sensitive targets (e.g., kinases) .

- Control for stereochemistry : Chiral HPLC or circular dichroism (CD) ensures enantiopurity, as minor impurities can skew activity .

Q. What computational approaches (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311++G(d,p) are recommended .

- Molecular Docking :

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

Methodological Answer:

- pH Stability :

- Use buffered solutions (pH 2–10) and monitor degradation via HPLC. The compound is stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions (>pH 8) .

- Thermal Stability :

Q. What strategies are effective for resolving racemic mixtures of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.